1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole is an organic compound characterized by its complex structure and notable chemical properties. It has the molecular formula and a molecular weight of 314.8 g/mol. The compound features a nitro group at the 5-position of the indole ring, chlorophenyl substitution at the 1-position, and dimethyl groups at the 4 and 6 positions of the indole structure. This unique arrangement of functional groups contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .
The chemical reactivity of 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole can be attributed to its functional groups:
Research indicates that indole derivatives, including 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole, exhibit a wide range of biological activities. These include:
The synthesis of 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole typically involves several steps:
Due to its diverse biological activities, 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole has potential applications in:
Interaction studies focus on the binding affinity of 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole with various biological targets. Research indicates that this compound may interact with specific receptors or enzymes involved in cancer progression and inflammation. These studies help elucidate its mechanism of action and guide further modifications for enhanced efficacy .
Several compounds share structural similarities with 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole | Bromine instead of chlorine | Anticancer properties |
| 1-(Phenyl)methyl-4,6-dimethylindole | No nitro group | Neuroprotective effects |
| 1-(4-Fluorophenyl)methyl-4,6-dimethyl-5-nitroindole | Fluorine instead of chlorine | Antioxidant activity |
These compounds exhibit varied biological activities based on their substituents and structural modifications. The unique combination of a chlorine atom and a nitro group in 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole may confer distinct pharmacological properties that differentiate it from these similar compounds .
The synthesis of 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole typically begins with 5-nitroindole derivatives, leveraging their pre-functionalized nitro group for subsequent modifications. A representative pathway involves three key stages: (1) nitration of indole to yield 5-nitroindole, (2) methylation at the 4- and 6-positions, and (3) N-benzylation with a 4-chlorophenylmethyl group.
The nitration step is critical for establishing regiochemical control. While traditional nitrating agents (e.g., HNO₃/H₂SO₄) often produce mixtures, directed ortho-metalation strategies using directing groups like pivaloyl or tert-butoxycarbonyl (BOC) enhance selectivity for the 5-position. Subsequent methylation at the 4- and 6-positions is achieved via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, with dimethyl sulfate or methyl iodide as methyl sources.
A notable challenge lies in maintaining the integrity of the nitro group during methylation. Recent studies suggest that low-temperature conditions (−20°C) and non-polar solvents (e.g., dichloromethane) minimize nitro reduction or displacement.
The introduction of the (4-chlorophenyl)methyl group at the indole nitrogen (N1) necessitates catalytic strategies to avoid competing C3 benzylation. Palladium-catalyzed methods, while effective for C3 functionalization, are less suited for N-benzylation due to the indole’s inherent nucleophilicity at nitrogen. Instead, copper(I)-catalyzed Ullmann-type coupling or phase-transfer catalysis has shown promise.
For example, benzyl chloride derivatives react with 4,6-dimethyl-5-nitroindole in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate in dimethylformamide (DMF) at 80°C, yielding N-benzylated products in ~75% efficiency. The electron-withdrawing nitro group at C5 deactivates the indole ring, reducing competing electrophilic aromatic substitution and favoring N-alkylation.
Achieving regioselective nitration at the 5-position of indole is pivotal. Computational studies of indole nitration mechanisms reveal that the nitro group’s position depends on the reaction’s electrophilic pathway and radical intermediates. In the gas phase, nitrate radicals (NO₃) abstract hydrogen from the N–H bond, forming a resonance-stabilized indole radical that recombines with NO₂ to yield 3-nitroindole. However, in solution-phase syntheses, directing groups or steric effects are employed to steer nitration to the 5-position.
For instance, pre-installing a methyl group at C4 directs nitration to C5 due to steric hindrance at adjacent positions. This strategy, combined with meta-directing effects of electron-withdrawing groups, achieves >90% regioselectivity for 5-nitroindole derivatives. Alternative approaches use Lewis acids (e.g., ZnCl₂) to polarize the nitrating agent, enhancing electrophilic attack at the electron-rich 5-position.
The sequential functionalization of indole demands judicious protective group selection. Common strategies include:
A comparative analysis of protective groups is summarized below:
| Protective Group | Application Stage | Removal Method | Yield Impact |
|---|---|---|---|
| Tosyl (Ts) | Nitration/Methylation | NaOH/EtOH, 70°C | ~85% |
| BOC | Benzylation | TFA/DCM, rt | ~78% |
| Pivaloyl | Directed C-H Functionalization | K₂CO₃/MeOH | ~80% |
These strategies ensure functional group compatibility and high overall yields (~65–70% over four steps).
Density functional theory calculations have proven instrumental in elucidating the electronic structure characteristics of nitroindole derivatives, particularly those containing halogenated aromatic substituents [1]. The electronic properties of 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole are fundamentally influenced by the electron-withdrawing nature of both the nitro group at the 5-position and the chlorine atom on the phenyl ring, creating a complex electronic environment that significantly affects molecular reactivity and stability [2].
Computational studies utilizing the B3LYP functional with 6-311+G(d,p) basis sets have demonstrated that nitroindole derivatives exhibit distinctive frontier molecular orbital characteristics [3]. The highest occupied molecular orbital energy levels are typically stabilized by approximately 0.5 to 0.8 electron volts compared to unsubstituted indole systems, while the lowest unoccupied molecular orbital energies are correspondingly lowered, resulting in reduced energy gaps that enhance electronic excitation properties [4].
| Property | Value | Method | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.2 eV | Density Functional Theory B3LYP/6-311+G(d,p) | [4] |
| Lowest Unoccupied Molecular Orbital Energy | -2.8 eV | Density Functional Theory B3LYP/6-311+G(d,p) | [4] |
| Energy Gap | 3.4 eV | Density Functional Theory B3LYP/6-311+G(d,p) | [4] |
| Dipole Moment | 4.2 D | Density Functional Theory B3LYP/6-311+G(d,p) | [5] |
The molecular electrostatic potential surfaces reveal significant charge delocalization patterns, with electron density concentrated around the nitrogen atoms and the nitro group oxygen atoms [5]. The chlorophenyl substituent contributes to asymmetric charge distribution, creating regions of enhanced electrophilic character that influence intermolecular interactions and binding affinities [6].
Vibrational frequency analysis conducted through density functional theory methods indicates characteristic absorption bands associated with nitro group stretching vibrations at approximately 1520 and 1350 reciprocal centimeters, consistent with experimental observations for similar nitroindole derivatives [4]. The indole ring system exhibits characteristic carbon-carbon and carbon-nitrogen stretching frequencies that are modulated by the electron-withdrawing substituents [7].
Molecular dynamics simulations have emerged as powerful tools for investigating the interaction mechanisms between nitroindole derivatives and G-quadruplex deoxyribonucleic acid structures [8] [9]. These simulations reveal that 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole exhibits preferential binding to G-quadruplex groove regions through a combination of hydrogen bonding, π-π stacking interactions, and electrostatic stabilization mechanisms [10].
The binding affinity of nitroindole compounds to G-quadruplex structures is significantly enhanced by the presence of the chlorophenyl substituent, which provides additional hydrophobic interactions with the deoxyribonucleic acid backbone [11]. Molecular dynamics trajectories spanning 200 nanoseconds demonstrate stable complex formation with root mean square deviation values typically maintained below 2.5 angstroms throughout the simulation period [12].
| Parameter | Value | Simulation Method | Reference |
|---|---|---|---|
| Binding Free Energy | -28.4 kcal/mol | Molecular Mechanics Poisson-Boltzmann Surface Area | [9] |
| Root Mean Square Deviation | 1.8 Å | 200 ns Molecular Dynamics | [12] |
| Hydrogen Bond Count | 3.2 average | Trajectory Analysis | [11] |
| Contact Surface Area | 485 Ų | Solvent Accessible Surface Area | [13] |
Enhanced sampling techniques, including metadynamics simulations, have revealed multiple binding conformations with the most stable configuration involving intercalation between guanine tetrads [10]. The nitro group forms critical hydrogen bonds with guanine amino groups, while the chlorophenyl moiety participates in favorable van der Waals interactions with the sugar-phosphate backbone [14].
Free energy calculations using thermodynamic integration methods indicate binding free energies in the range of -25 to -32 kilocalories per mole, suggesting strong and thermodynamically favorable interactions [9]. The presence of monovalent cations, particularly potassium ions, in the G-quadruplex channel influences the binding dynamics by modulating electrostatic interactions and structural stability [8].
Computational approaches for predicting detonation properties of nitroindole derivatives have gained significant importance in energetic materials research [15] [16]. The presence of the nitro group in 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole contributes to potential energetic characteristics that can be quantitatively assessed through density functional theory calculations and empirical correlations [2].
Density calculations performed using wave function analysis methods predict crystal densities in the range of 1.45 to 1.65 grams per cubic centimeter for nitroindole derivatives, values that are consistent with moderate energy density materials [17]. The heat of formation calculations, essential for detonation velocity predictions, indicate exothermic formation energies that contribute to overall energetic performance [15].
| Property | Predicted Value | Calculation Method | Reference |
|---|---|---|---|
| Crystal Density | 1.52 g/cm³ | Wave Function Analysis Surface Analysis Suite | [17] |
| Heat of Formation | -125.3 kJ/mol | Atomization Method Density Functional Theory | [2] |
| Detonation Velocity | 6,800 m/s | Kamlet-Jacobs Equations | [15] |
| Detonation Pressure | 18.5 GPa | Empirical Correlations | [16] |
Machine learning models incorporating molecular descriptors derived from quantum chemical calculations have demonstrated predictive accuracies exceeding 85% for detonation velocity estimation in nitro-containing heterocycles [16]. Random forest algorithms trained on datasets of over 2000 nitro compounds achieve root mean square errors below 300 meters per second for velocity predictions [17].
The impact sensitivity of nitroindole derivatives is predicted through analysis of trigger bond dissociation energies, with carbon-nitro bond strengths typically ranging from 45 to 65 kilocalories per mole [18]. Mulliken population analysis reveals that compounds with net charges on nitro groups exceeding -0.23 electron units exhibit reduced impact sensitivity, indicating enhanced stability characteristics [16].
The investigation of 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole and related derivatives has revealed critical structure-activity relationships governing c-Myc promoter G-quadruplex binding affinity. The electronic and steric properties of substituents positioned at specific locations on the indole scaffold fundamentally determine the molecular recognition properties and binding thermodynamics with the target G-quadruplex structure [1] [2].
The 5-nitro substitution pattern demonstrates superior binding affinity compared to alternative electron-withdrawing groups, with binding constants ranging from 4.2 × 10⁶ M⁻¹ for optimized derivatives. This enhanced affinity stems from the unique electronic properties of the nitro group, which exhibits a Hammett sigma parameter of +0.71, indicating strong electron-withdrawing character [3] [4]. The electron deficiency induced by the nitro substituent facilitates favorable π-π stacking interactions with the electron-rich G-quartet surfaces of the c-Myc G-quadruplex [1] [5].
The 4-chlorophenylmethyl substituent at the nitrogen-1 position contributes significantly to binding affinity through both electronic and steric factors. The chlorine atom introduces additional electron-withdrawing character (σ = +0.23) while maintaining optimal steric parameters (Es = -0.55) for productive binding interactions [6] [7]. This substitution pattern enables the formation of multiple non-covalent contacts with the G-quadruplex groove regions and flanking nucleotides [5] [8].
Comparative analysis of substituent effects reveals that the 4,6-dimethyl substitution pattern on the benzene ring provides essential steric bulk that enhances selectivity for G-quadruplex structures over duplex DNA. Despite the electron-donating nature of methyl groups (σ = -0.17), their strategic positioning creates a complementary molecular surface for interaction with the G-quadruplex binding pocket [9] [10]. The steric parameter (Es = -1.24) indicates substantial bulk that contributes to the discrimination between target and non-target DNA structures.
Nuclear magnetic resonance spectroscopy studies demonstrate that optimized 5-nitroindole derivatives interact with terminal G-quartets at both 5′ and 3′ ends in a 2:1 stoichiometry, consistent with end-stacking binding modes [1] [2]. The thermodynamic stability enhancement, measured as ΔTm values, reaches 15.2°C for the most potent derivatives, indicating robust stabilization of the G-quadruplex structure [5] [9].
The selectivity index, defined as the ratio of duplex DNA binding affinity to G-quadruplex binding affinity, demonstrates remarkable discrimination with values exceeding 50-fold for optimized 5-nitroindole derivatives [1] [11]. This selectivity profile is essential for therapeutic applications where off-target DNA interactions must be minimized to avoid non-specific cytotoxicity.
The reactive oxygen species induction capacity of 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole derives from the synergistic interplay between steric accessibility and electronic activation of the nitro functional group. The mechanism involves both direct nitro reduction pathways and G-quadruplex stabilization-mediated cellular responses that collectively enhance oxidative stress in target cells [1] [12] [13].
The nitro group positioned at the 5-position of the indole ring exhibits optimal electronic properties for single-electron reduction reactions. The electron-withdrawing character facilitates the formation of nitro radical anion intermediates, which subsequently undergo disproportionation to generate superoxide and other reactive oxygen species [12] [14]. Quantitative measurements demonstrate superoxide generation rates of 145.2 nmol/mg protein for the target compound, representing a 4.2-fold increase compared to control conditions [1].
Steric factors play a crucial role in determining the accessibility of the nitro group to cellular reducing systems. The 4,6-dimethyl substitution pattern creates a sterically hindered environment that modulates the kinetics of nitro reduction while maintaining sufficient accessibility for enzymatic interactions [10] [7]. This steric fine-tuning results in controlled ROS generation that maximizes therapeutic efficacy while minimizing non-specific oxidative damage.
The hydrogen peroxide generation profile shows concentration-dependent increases reaching 12.8 μM for optimized derivatives, compared to 2.1 μM for nitro-free analogs [12] [15]. This enhanced hydrogen peroxide production results from the cascade of reactions initiated by superoxide formation and subsequent dismutation reactions catalyzed by cellular antioxidant enzymes [16] [14].
Lipid peroxidation, measured as malondialdehyde equivalents, reaches 8.9 μM for the target compound, indicating significant membrane oxidative damage [12] [14]. This lipid peroxidation contributes to the overall cytotoxic mechanism by disrupting cellular membrane integrity and compromising cellular homeostasis [15] [13].
Glutathione depletion represents a critical component of the ROS induction mechanism, with the target compound causing a 68% reduction in cellular glutathione levels [12] [14]. This depletion compromises the cellular antioxidant defense system, sensitizing cells to additional oxidative insults and enhancing the overall therapeutic effect [15] [16].
The electronic properties of the chlorophenyl substituent contribute to ROS generation through electron-withdrawing effects that stabilize radical intermediates formed during the nitro reduction process [6] [17]. The chlorine atom enhances the electrophilic character of the benzyl carbon, facilitating interactions with cellular nucleophiles and contributing to the overall oxidative stress profile [7] [18].
The positional isomerism between 5-nitro and 7-nitro substitution patterns in the indole scaffold results in profound differences in G-quadruplex binding affinity, selectivity, and biological activity profiles. These differences arise from fundamental electronic and steric factors that govern molecular recognition and cellular uptake mechanisms [3] [4] [19].
The 5-nitro substitution pattern demonstrates superior G-quadruplex binding affinity, with dissociation constants in the range of 0.18-0.31 μM compared to 2.45-3.12 μM for corresponding 7-nitro analogs [1] [19]. This 8-10 fold difference in binding affinity reflects the optimal electronic communication between the 5-nitro substituent and the indole π-system, which enhances π-π stacking interactions with G-quartet surfaces [5] [20].
The electronic properties of the 5-nitro position enable more effective conjugation with the indole ring system, resulting in enhanced electron deficiency that promotes favorable interactions with the electron-rich G-quadruplex structure [3] [7]. In contrast, the 7-nitro position exhibits reduced conjugative effects due to the meta relationship with the pyrrole nitrogen, limiting the electronic communication and reducing binding affinity [4] [19].
Selectivity indices demonstrate marked differences between the two substitution patterns, with 5-nitro derivatives achieving greater than 45-fold selectivity for G-quadruplex over duplex DNA, while 7-nitro analogs show 8-12 fold selectivity [1] [11]. This enhanced selectivity for 5-nitro compounds results from the specific geometric and electronic complementarity with the G-quadruplex binding site, which is less optimal for 7-nitro positioning [21] [9].
The cellular uptake efficiency varies significantly between the two substitution patterns, with 5-nitro derivatives showing 85-92% cellular uptake compared to 65-71% for 7-nitro analogs [22] [23]. This difference correlates with lipophilicity variations and membrane permeation properties that are influenced by the electronic distribution and hydrogen bonding patterns of the two isomers [10] [18].
Metabolic stability profiles reveal that 5-nitro derivatives exhibit moderate half-lives of 4.2-6.8 hours, while 7-nitro compounds show reduced stability with half-lives of 2.1-3.4 hours [4] [19]. The enhanced metabolic stability of 5-nitro compounds results from reduced susceptibility to enzymatic reduction and improved resistance to cellular metabolic processes [24] [25].
The cytotoxicity profiles demonstrate superior potency for 5-nitro derivatives with IC₅₀ values of 8.9-16.2 μM compared to 35.7-42.1 μM for 7-nitro analogs [1] [22]. This enhanced cytotoxicity results from the combined effects of superior G-quadruplex binding, enhanced cellular uptake, and more efficient ROS generation mechanisms [12] [23].
ROS generation capacity shows significant differences between the two substitution patterns, with 5-nitro derivatives inducing 3.8-5.1 fold increases in reactive oxygen species compared to 1.9-2.1 fold increases for 7-nitro compounds [1] [14]. The enhanced ROS generation for 5-nitro compounds reflects the more favorable electronic properties for nitro reduction and the synergistic effects of G-quadruplex stabilization on cellular oxidative stress pathways [12] [13].
Off-target effects analysis reveals minimal non-specific interactions for 5-nitro derivatives, while 7-nitro compounds show some evidence of non-specific protein binding and cellular interactions [22] [4]. This difference in selectivity profile has important implications for therapeutic index and potential side effect profiles in clinical applications [26] [27].